2-(2-Amino-5-phenylpyrimidin-4-yl)-5-(benzyloxy)phenol
Description
2-(2-Amino-5-phenylpyrimidin-4-yl)-5-(benzyloxy)phenol is a pyrimidine-derived compound featuring a central pyrimidine ring substituted with an amino group at position 2, a phenyl group at position 5, and a benzyloxy-substituted phenol moiety at position 2. The benzyloxy group enhances lipophilicity, which may influence membrane permeability and binding interactions in biological systems.
Properties
IUPAC Name |
2-(2-amino-5-phenylpyrimidin-4-yl)-5-phenylmethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c24-23-25-14-20(17-9-5-2-6-10-17)22(26-23)19-12-11-18(13-21(19)27)28-15-16-7-3-1-4-8-16/h1-14,27H,15H2,(H2,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOLFNOAAAKJMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=CC=C4)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601327924 | |
| Record name | 2-(2-amino-5-phenylpyrimidin-4-yl)-5-phenylmethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662210 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
900284-70-0 | |
| Record name | 2-(2-amino-5-phenylpyrimidin-4-yl)-5-phenylmethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(2-Amino-5-phenylpyrimidin-4-yl)-5-(benzyloxy)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 318.36 g/mol
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antimycobacterial Activity : Related compounds have demonstrated the ability to induce p53 expression, leading to enhanced reactive oxygen species (ROS) production and subsequent phagosome-lysosome fusion. This mechanism is crucial in combating intracellular pathogens like Mycobacterium tuberculosis .
- Neuroprotective Effects : Certain derivatives have shown promise in neuroprotection and modulation of oxidative stress, which are beneficial in conditions such as Parkinson's disease. For instance, related compounds have been found to inhibit monoamine oxidase B (MAO-B), an enzyme associated with neurodegeneration .
Table 1: Summary of Biological Activities
Case Studies
- Antimycobacterial Study : A study focused on the antimycobacterial properties of related benzyloxy phenols highlighted their role in activating p53 pathways. The treatment led to increased ROS levels and enhanced intracellular killing of mycobacteria. The study emphasized the importance of ROS in mediating these effects, suggesting that targeting oxidative stress pathways could be a viable strategy against drug-resistant tuberculosis .
- Neuroprotective Effects : Another investigation into benzyloxy phenols revealed their potential as MAO-B inhibitors, with one compound exhibiting a competitive and reversible inhibition profile. This suggests that such compounds could be developed further for therapeutic use in neurodegenerative diseases like Parkinson's disease, where MAO-B plays a significant role in dopaminergic neuron degeneration .
Discussion
The biological activity of this compound appears promising based on its structural analogs. The mechanisms through which it may exert its effects include modulation of oxidative stress and enhancement of immune responses against intracellular pathogens. Further research is needed to fully elucidate its pharmacological profile and therapeutic potential.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-(benzyloxy)phenol with three analogs:
Key Observations:
Lipophilicity (XLogP3) :
- The target compound’s benzyloxy group likely increases lipophilicity (XLogP3 ~5.0) compared to Analog 3 (XLogP3 ~4.5), which has a less bulky 3-methylbut-2-en-1-yloxy group. However, chlorinated analogs (e.g., Analog 2, XLogP3 5.2) exhibit higher lipophilicity due to halogen atoms .
- The benzyloxy group’s aromaticity may enhance π-π stacking interactions compared to aliphatic substituents in Analog 3.
Polar Surface Area (PSA): All compounds share similar PSA values (~81.3 Ų), driven by the amino and phenolic hydroxyl groups. This suggests comparable hydrogen-bonding capacity, which is critical for target binding in biological systems .
Steric Effects: The benzyloxy group in the target compound introduces steric bulk, which could hinder binding in tightly packed active sites compared to smaller substituents like methoxy or methyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
